![molecular formula C9H24OSi3 B14263456 1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane CAS No. 141381-06-8](/img/structure/B14263456.png)
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is a silicon-based organic compound It is characterized by the presence of a vinyl group (ethenyl) attached to a disilane backbone, which is further substituted with trimethylsilyl and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane typically involves the reaction of vinyl-containing silanes with disilane derivatives. One common method is the hydrosilylation reaction, where a vinylsilane reacts with a disilane in the presence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are typical.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Ethyl-substituted disilanes.
Substitution: Various substituted disilanes depending on the nucleophile used.
科学的研究の応用
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex silicon-containing compounds and materials.
Medicine: Investigated for its role in the synthesis of silicon-based pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of 1-ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane involves its ability to participate in various chemical reactions due to the presence of reactive vinyl and silyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved often include catalytic cycles facilitated by transition metal catalysts.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetramethyl-1,2-diphenyldisilane: Similar disilane backbone but with phenyl groups instead of a vinyl group.
1,1,2,2-Tetramethyl-1,2-diphenyl-disilane: Another variant with phenyl groups.
1,1,2,2-Tetramethyl-1,2-ethanediyl-bis-benzene: Contains a similar tetramethyl structure but with benzene rings.
Uniqueness
1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane is unique due to the presence of the vinyl group, which imparts additional reactivity and versatility in chemical synthesis. The trimethylsilyl group also provides stability and can be easily modified, making this compound a valuable intermediate in various synthetic applications.
特性
CAS番号 |
141381-06-8 |
|---|---|
分子式 |
C9H24OSi3 |
分子量 |
232.54 g/mol |
IUPAC名 |
ethenyl-methyl-trimethylsilyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C9H24OSi3/c1-9-13(8,12(5,6)7)10-11(2,3)4/h9H,1H2,2-8H3 |
InChIキー |
OYVRWWLUTBYGRC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(C=C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



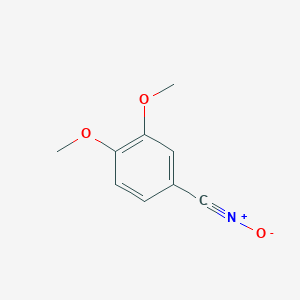
![1-[2-(Furan-2-yl)ethyl]-1H-pyrrole](/img/structure/B14263382.png)


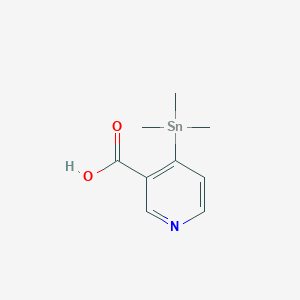

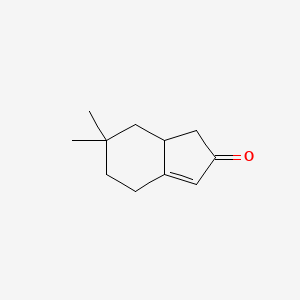
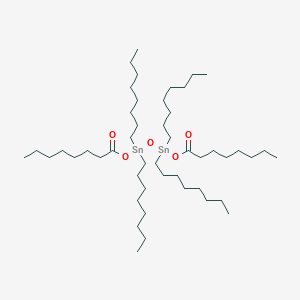

silane](/img/structure/B14263461.png)

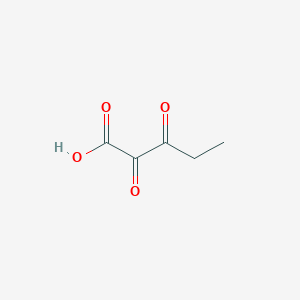
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
